molecular formula C27H23F2N3O4 B2355903 N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 894553-58-3

N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No.: B2355903
CAS No.: 894553-58-3
M. Wt: 491.495
InChI Key: PGPQQEWEGJSOOF-UHFFFAOYSA-N
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Description

The compound N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide features a complex heterocyclic scaffold combining a quinoline-dioxane core with a p-tolylaminomethyl substituent and a difluorophenyl-acetamide side chain. Its synthesis likely involves multi-step functionalization of the quinoline-dioxane backbone, with coupling reactions to introduce the acetamide and p-tolylamino groups .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F2N3O4/c1-16-2-5-20(6-3-16)30-14-18-10-17-11-24-25(36-9-8-35-24)13-23(17)32(27(18)34)15-26(33)31-22-12-19(28)4-7-21(22)29/h2-7,10-13,30H,8-9,14-15H2,1H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPQQEWEGJSOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=C(C=CC(=C5)F)F)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous acetamide- and quinoline-containing derivatives, emphasizing structural variations, synthetic yields, spectroscopic data, and inferred physicochemical properties.

Key Observations

Structural Variations and Pharmacophore Influence: The target compound’s quinoline-dioxane core distinguishes it from simpler quinoline-4-one (e.g., ) or dibenzazepine (e.g., ) derivatives. The dioxane ring may enhance rigidity and influence binding pocket interactions. The p-tolylaminomethyl group introduces a hydrophobic aromatic moiety, contrasting with the methoxy or chloro substituents in compounds, which may alter solubility and target affinity.

Synthetic Efficiency :

  • Yields for similar compounds range from 39% to 55%, reflecting challenges in functionalizing complex heterocycles. The lower yield in (39%) may stem from steric hindrance during coupling reactions involving bulky substituents .

Spectroscopic Trends :

  • ¹H NMR : Aromatic proton signals (δ 7.62–7.16) and methyl/methylene groups (δ 2.22–3.77) are consistent across acetamide derivatives .
  • Molecular Ions : The target compound’s molecular weight is expected to exceed 450 Da, comparable to (m/z 451) and (m/z 455.2), suggesting similar solubility challenges .

Functional Group Impact: Fluorine Substituents: The difluorophenyl group in the target compound and may improve lipophilicity and membrane permeability relative to non-fluorinated analogs like those in . Quinoline vs.

Implications for Drug Design

  • Target Selectivity: The p-tolylaminomethyl group may confer selectivity toward specific kinase domains (e.g., ROCK1 in ), though docking studies would be required to confirm this .
  • Synthetic Optimization : Lower yields in structurally complex analogs (e.g., ) highlight the need for improved coupling reagents or protecting-group strategies .

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